molecular formula C17H24N4O2S2 B2766047 4-[(4-amino-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(3-hydroxypropyl)butanamide CAS No. 384367-22-0

4-[(4-amino-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(3-hydroxypropyl)butanamide

Cat. No.: B2766047
CAS No.: 384367-22-0
M. Wt: 380.53
InChI Key: IDYOGSVFDZGUQD-UHFFFAOYSA-N
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Description

This compound is a benzothiolo[2,3-d]pyrimidine derivative featuring a 4-amino-substituted tetrahydropyrimidine core linked via a sulfanyl group to a butanamide chain terminating in a 3-hydroxypropyl moiety. The 3-hydroxypropyl group likely enhances aqueous solubility compared to more lipophilic substituents, while the sulfanyl bridge may contribute to metabolic stability .

Properties

IUPAC Name

4-[(4-amino-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(3-hydroxypropyl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N4O2S2/c18-15-14-11-5-1-2-6-12(11)25-16(14)21-17(20-15)24-10-3-7-13(23)19-8-4-9-22/h22H,1-10H2,(H,19,23)(H2,18,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDYOGSVFDZGUQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C3=C(N=C(N=C3S2)SCCCC(=O)NCCCO)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-[(4-amino-5,6,7,8-tetrahydro- benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(3-hydroxypropyl)butanamide is a complex organic compound that has garnered attention in pharmacological research due to its potential biological activities. This article provides an overview of its chemical properties, biological activities, and relevant research findings.

Chemical Structure and Properties

The compound can be described by the following chemical formula:

  • Molecular Formula : C18H27N5O2S2
  • Molecular Weight : 393.57 g/mol
  • IUPAC Name : 4-[(4-amino-5,6,7,8-tetrahydro- benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(3-hydroxypropyl)butanamide

This compound features a benzothiolo-pyrimidine core, which is essential for its biological activity. The presence of sulfur and amino groups contributes to its reactivity and interaction with biological targets.

Anticancer Properties

Recent studies have highlighted the potential anticancer properties of this compound. It has been shown to inhibit the proliferation of various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. For instance:

  • Case Study 1 : In vitro studies demonstrated that the compound significantly reduced cell viability in human breast cancer cells (MCF-7) by inducing apoptosis via the mitochondrial pathway .
  • Case Study 2 : Another study indicated that this compound exhibited cytotoxic effects against lung cancer cells (A549), with IC50 values suggesting potent activity .

Neuroprotective Effects

The compound's neuroprotective effects have also been explored. Research indicates that it may protect neuronal cells from oxidative stress-induced damage:

  • Mechanism : The compound activates sirtuin proteins (SIRT1 and SIRT2), which are known to play critical roles in cellular stress responses and neuroprotection .

Antimicrobial Activity

Preliminary investigations into the antimicrobial properties of this compound have shown promising results against various bacterial strains:

  • Study Findings : The compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead for developing new antimicrobial agents .

Research Findings and Data Tables

The following table summarizes key findings from various studies regarding the biological activity of the compound:

Activity TypeCell Line/OrganismObserved EffectReference
AnticancerMCF-7Induced apoptosis
AnticancerA549Reduced cell viability
NeuroprotectiveSK-N-SH neuronsProtection against oxidative stress
AntimicrobialStaphylococcus aureusSignificant antibacterial activity

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

The following table summarizes key structural and physicochemical differences between the target compound and analogs from the evidence:

Compound Name / CAS/Ref. Core Structure Pyrimidine Substituents Side Chain / Amide Group Molecular Weight (g/mol) XLogP3 Key Features
Target Compound Benzothiolo[2,3-d]pyrimidine 4-amino, 5,6,7,8-tetrahydro N-(3-hydroxypropyl)butanamide ~420–450 (estimated) ~3.5 Amino group for H-bonding; hydroxypropyl for solubility
4-[(5,6-Dimethyl-4-oxo-3H-thieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(2-hydroxyethyl)butanamide (325476-42-4) Thieno[2,3-d]pyrimidine 4-oxo, 5,6-dimethyl N-(2-hydroxyethyl)butanamide 381.5 1.4 Higher solubility (lower XLogP3); oxo group may reduce basicity
N-(4-Methoxyphenyl)-4-[(3-methyl-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]butanamide (637321-17-6) Benzothiolo[2,3-d]pyrimidine 3-methyl, 4-oxo, 5,6,7,8-tetrahydro N-(4-methoxyphenyl)butanamide 443.6 4.2 High lipophilicity (methoxyphenyl); oxo group alters electronic properties
N-(2,3-Dimethylphenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide (477330-62-4) Benzothieno[2,3-d]pyrimidine 3-(4-methoxyphenyl), 4-oxo N-(2,3-dimethylphenyl)acetamide 505.7 Shorter acetamide chain; bulky aromatic substituents may limit solubility
2-[(3-Ethyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(4-phenoxyphenyl)acetamide (618427-90-0) Benzothieno[2,3-d]pyrimidine 3-ethyl, 4-oxo N-(4-phenoxyphenyl)acetamide Phenoxy group increases steric bulk; ethyl substitution enhances lipophilicity

Functional Group Impact on Bioactivity

  • Amino vs. Oxo Groups: The target compound’s 4-amino group (vs.
  • Hydroxypropyl vs. Methoxyphenyl : The 3-hydroxypropyl group (target) improves solubility compared to methoxyphenyl () but may reduce membrane permeability. Methoxyphenyl analogs exhibit higher XLogP3 values (4.2), favoring passive diffusion but risking metabolic oxidation .
  • Butanamide vs. Acetamide Chains : The longer butanamide chain in the target compound (vs. acetamide in ) may increase conformational flexibility, enabling better binding pocket accommodation .

Bioactivity Clustering and Target Relevance

highlights that compounds with structural similarities cluster by bioactivity profiles. The target compound’s amino and hydroxypropyl groups may align it with kinase inhibitors or DNA-intercalating agents, whereas oxo-substituted analogs (e.g., ) might exhibit divergent modes of action .

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